molecular formula C12H15NO5S B563275 (5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 106560-15-0

(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B563275
CAS No.: 106560-15-0
M. Wt: 285.314
InChI Key: HGGAKXAHAYOLDJ-GTIQIQKJSA-N
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Description

The compound (5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a bicyclic β-lactam antibiotic belonging to the penem class. Its structure comprises a β-lactam ring fused to a sulfur-containing bicyclic system (4-thia-1-azabicyclo[3.2.0]hept-2-ene), distinguishing it from carbapenems (which lack the sulfur atom in the bicyclic core). Key structural features include:

  • Stereochemistry: (5S,6R) configuration at the bicyclic core and (S)-tetrahydrofuran-2-yl substituent.
  • Substituents: A (1-hydroxyethyl) group at position 6 and a tetrahydrofuran (THF) moiety at position 2.

This compound inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Its THF substituent enhances stability against β-lactamases, while the hydroxyethyl group influences pharmacokinetic properties .

Properties

IUPAC Name

(5S,6R)-6-[(1S)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGAKXAHAYOLDJ-GTIQIQKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1[C@H]2N(C1=O)C(=C(S2)[C@@H]3CCCO3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101102543
Record name 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(tetrahydro-2-furanyl)-, [5S-[3(R*),5α,6α(R*)]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101102543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106560-15-0
Record name 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(tetrahydro-2-furanyl)-, [5S-[3(R*),5α,6α(R*)]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106560-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(tetrahydro-2-furanyl)-, [5S-[3(R*),5α,6α(R*)]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101102543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, commonly referred to as a bicyclic compound, has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H19NO8SC_{17}H_{19}NO_8S with a molecular weight of approximately 397.40 g/mol. The structure includes a bicyclic framework that is significant for its biological interactions.

PropertyValue
Molecular FormulaC17H19NO8S
Molecular Weight397.40 g/mol
CAS Number2673270-39-6

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study demonstrated that derivatives of this compound could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Bacterial Cell Wall Synthesis : The bicyclic structure is believed to interfere with peptidoglycan synthesis in bacterial cell walls.
  • DNA Gyrase Inhibition : Similar to fluoroquinolones, it may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Modulation of Host Immune Response : Some studies suggest that it can modulate immune responses by affecting cytokine production in immune cells .

Study 1: Antibacterial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL, indicating strong antibacterial activity compared to standard treatments .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with analogous penems and carbapenems, focusing on substituents, stereochemistry, and enzymatic stability:

Compound Name Core Structure Key Substituents Stereochemistry Stability to DHP-I (Vmax/Km) Spectrum of Activity
Target Compound : (5S,6R)-6-((S)-1-hydroxyethyl)-3-((S)-THF-2-yl)-4-thia-1-azabicyclo[...]-2-carboxylic acid Penem - 6-(1-hydroxyethyl)
- 3-(S-THF)
(5S,6R), (S-THF) Not explicitly reported Broad-spectrum (hypothesized)
(5R,6S)-6-(R-1-hydroxyethyl)-3-(R-THF)-4-thia-1-azabicyclo[...]-2-carboxylic acid (HTC) Penem - 6-(1-hydroxyethyl)
- 3-(R-THF)
(5R,6S), (R-THF) Moderate (HTC) Gram-positive and some Gram-negative
FAC : (5R,6S)-3-[[2-(formimidoylamino)ethyl]thio]-6-(R-1-hydroxyethyl)-[...] (carbapenem) Carbapenem - 3-(thioether with formimidoylaminoethyl) (5R,6S) Low (FAC) Broad-spectrum
DHM : (1R,5S,6S)-2-[(6,7-dihydro-5H-pyrazolo[...]triazolium-6-yl)thio]-6-(R-1-hydroxyethyl)-[...] Carbapenem - 2-(pyrazolotriazolium-thio) (1R,5S,6S) Extremely high (DHM) Resistant strains
Ampicillin Penam (penicillin) - 6-(aminophenylacetyl) (2S,5R,6R) N/A (susceptible to β-lactamases) Narrow-spectrum (Gram-positive)

Key Findings from Comparative Studies

a) Stability to Renal Dehydropeptidase-I (DHP-I)
  • Carbapenems like DHM exhibit exceptional resistance to DHP-I hydrolysis (Vmax/Km ratio >> others), likely due to steric hindrance from their bulky substituents .
  • Penems, including the target compound and HTC , show moderate-to-low stability against DHP-I. Stereochemical differences (e.g., R vs. S-THF) may influence enzymatic recognition and hydrolysis rates .
b) Antibacterial Spectrum
  • THF-containing penems : The THF moiety in the target compound and HTC enhances activity against Gram-negative bacteria by improving membrane permeability and β-lactamase resistance .
  • Carbapenems (e.g., FAC, DHM) : Broader coverage due to their ability to evade extended-spectrum β-lactamases (ESBLs) and AmpC enzymes .

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